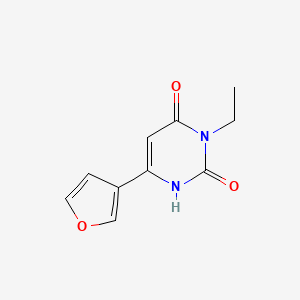

3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

Properties

IUPAC Name |

3-ethyl-6-(furan-3-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-12-9(13)5-8(11-10(12)14)7-3-4-15-6-7/h3-6H,2H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPHVABUZQYSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(NC1=O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli Reaction-Based Synthesis

The most common and efficient approach to synthesize tetrahydropyrimidine derivatives such as this compound involves a three-component condensation reaction between:

- A β-ketoester (e.g., ethyl acetoacetate),

- An aldehyde (in this case, furan-3-carbaldehyde),

- Urea or thiourea derivatives.

| Component | Amount (mol) | Solvent | Catalyst/Condition | Temperature | Time |

|---|---|---|---|---|---|

| Ethyl acetoacetate | 1.0 | Ethanol | Concentrated HCl or acid | Reflux (~78°C) | 3 hours |

| Furan-3-carbaldehyde | 1.0 | Ethanol | |||

| Urea or thiourea | 1.0 | Ethanol |

- The reaction mixture is heated under reflux in ethanol with an acid catalyst such as concentrated hydrochloric acid for about 3 hours.

- After completion, the mixture is cooled to room temperature, and the product precipitates out.

- The solid is filtered, washed, and recrystallized from ethanol to obtain pure 3-ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione.

This method is well-documented for synthesizing tetrahydropyrimidine derivatives with various aromatic and heterocyclic aldehydes, including furan derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the Biginelli reaction, offering advantages such as reduced reaction time and improved yields.

| Parameter | Details |

|---|---|

| Reactants | Same as conventional Biginelli |

| Solvent | Ethanol |

| Catalyst | Concentrated HCl |

| Microwave Power | Typically 140 °C equivalent |

| Reaction Time | 5 minutes |

- The reactants are mixed in ethanol with acid catalyst and subjected to microwave irradiation.

- The reaction completes within minutes compared to hours in conventional heating.

- The product is isolated by filtration and recrystallization as before.

This method is environmentally friendly and time-saving while maintaining product integrity.

Alternative Multi-Step Synthesis via Pyrimidine Intermediates

Some research explores the synthesis of substituted tetrahydropyrimidines by reacting pyrimidine-2,4-dione derivatives with heterocyclic amines and aldehydes under mild conditions.

- For example, 6-amino-1,3-dimethylpyrimidine-2,4-dione reacts with furfural (furan-2-carbaldehyde) and primary amines in ethanol at 35 °C for 2 hours, followed by standing at room temperature for several days to yield substituted tetrahydropyrimidine derivatives.

- Although this method is more common for pyrimido[4,5-d]pyrimidinones, it demonstrates the feasibility of incorporating furan rings into pyrimidine scaffolds under mild conditions.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Conditions | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Conventional Biginelli | Ethyl acetoacetate, furan-3-carbaldehyde, urea | Reflux in ethanol with HCl | 3 hours | 70-85 | Simple, well-established | Longer reaction time |

| Microwave-Assisted Biginelli | Same as above | Microwave irradiation at 140 °C | 5 minutes | 80-90 | Fast, energy-efficient | Requires microwave equipment |

| Multi-step pyrimidine route | 6-amino-1,3-dimethylpyrimidine-2,4-dione, furfural, amines | Ethanol, 35 °C, standing 3 days | 3 days | Moderate | Mild conditions, diverse substitutions | Longer overall synthesis time |

Research Findings and Notes

- The Biginelli reaction remains the most practical and widely used method for synthesizing tetrahydropyrimidine-2,4-diones with various substitutions, including furan rings at the 6-position.

- Microwave-assisted synthesis significantly reduces reaction time without compromising yield or purity, making it suitable for rapid synthesis in research and industrial settings.

- The choice of aldehyde is critical; furan-3-carbaldehyde provides the furan ring at the 6-position, crucial for the target compound's structure.

- Acid catalysts such as concentrated hydrochloric acid are effective in promoting the condensation reaction.

- Purification is typically achieved by recrystallization from ethanol, yielding crystalline products suitable for further characterization.

- Alternative synthetic routes involving pyrimidine intermediates offer versatility but are less direct and require longer reaction times.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Addition: Electrophilic addition reactions may involve halogens or other electrophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione may be studied for its potential biological activities. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure may interact with biological targets, leading to the development of new therapeutic agents.

Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other biological molecules, leading to a cascade of biochemical events. Understanding these mechanisms is crucial for developing applications in medicine and other fields.

Comparison with Similar Compounds

Structural Features and Substitutions

The tetrahydropyrimidine-dione scaffold is common among several derivatives, with variations in substituents influencing biological activity and physicochemical properties. Key analogs include:

*Calculated based on analogous structures.

Key Observations:

Crystallographic and Conformational Analysis

The crystal structure of 6-(3,5-dimethylbenzyl)-5-ethyl-THP-2,4-dione reveals a nearly planar pyrimidine ring (dihedral angle: 85.4° with the benzyl group), stabilized by N–H⋯O hydrogen bonds forming dimeric structures.

Pharmacological Potential

- Anticancer Activity : Derivatives like 2,4-dioxo-THP compounds (e.g., ) are patented for tumor treatment, implying that the target compound’s dione moiety and furan group may synergize in inhibiting cancer cell proliferation.

- Antiviral Applications : Analogs with hydrophobic substituents (e.g., 3,5-dimethylbenzyl in ) show HIV-related activity, though furan’s electronic effects may alter target specificity.

Biological Activity

3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound based on recent research findings, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be represented as follows:

This compound features a tetrahydropyrimidine core with an ethyl group and a furan ring contributing to its unique properties.

Synthesis

The synthesis of tetrahydropyrimidines has been explored through various methodologies. Notably, one approach involves the use of multi-component reactions that enhance yield and purity. The synthesis often utilizes readily available starting materials and can be performed under mild conditions to produce high yields of the desired tetrahydropyrimidine derivatives .

Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit notable anticancer activities. For instance, studies have demonstrated that compounds with similar structures significantly inhibit cell proliferation in various cancer cell lines, including MCF-7 breast cancer cells. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival .

Table 1: Anticancer Activity of Tetrahydropyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Apoptosis induction |

| Compound B | A431 | 5 | Inhibition of migration |

| 3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | MCF-7 | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of 3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione have also been investigated. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mode of action appears to involve interference with bacterial cell wall synthesis or function .

Table 2: Antimicrobial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

The mechanisms by which 3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its biological effects are still under investigation. However, it is believed to modulate key enzymes involved in tumor growth and bacterial metabolism. For example:

- Cholinesterase Inhibition : Some derivatives have shown potential as inhibitors of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Case Study on Anticancer Properties : A study evaluated the effects of tetrahydropyrimidine derivatives on tumor growth in mice models. Results indicated a significant reduction in tumor size compared to controls.

- Case Study on Antimicrobial Efficacy : In vitro tests against clinical isolates demonstrated that certain derivatives could effectively inhibit growth in antibiotic-resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.